molecular formula C14H19N5O B2867074 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034414-76-9

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2867074
CAS No.: 2034414-76-9
M. Wt: 273.34
InChI Key: ZEPJWEAEWSVCIR-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that features a pyrazine ring and a pyrazole ring connected through an ethyl linker to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. The final step involves the attachment of the pivalamide group.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction using pyrazine derivatives.

    Attachment of Pivalamide Group: The final step involves the reaction of the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazine ring, resulting in the formation of reduced pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyrazine and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The pivalamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of a pyrazine ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have an imidazo[1,2-a]pyridine core and are synthesized from similar starting materials.

Uniqueness

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is unique due to the presence of both pyrazine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile interactions and applications in various fields.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-7-9-19-8-4-11(18-19)12-10-15-5-6-16-12/h4-6,8,10H,7,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPJWEAEWSVCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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